GPR52 Antagonist Potency: Thiophen-2-yl α-Methylene-γ-Butyrolactone Versus Phenyl and Unsubstituted Analogs
In a systematic SAR study of α-methylene-γ-butyrolactone derivatives as GPR52 antagonists, the thiophen-2-yl-substituted compound ((±)-((2S,3R)-4-methylene-5-oxo-2-(thiophen-2-yl)-tetrahydrofuran-3-yl)methyl 4-methoxybenzoate, designated 10m) exhibited an IC₅₀ of 0.58 μM [1]. While the study did not report parallel data for a 5-(thiophen-2-yl)oxolan-2-one-derived analog without the α-methylene group, the data provide class-level inference that thiophen-2-yl substitution on the γ-lactone scaffold confers measurable GPR52 antagonism not present in the unsubstituted γ-butyrolactone core. Of 34 novel α-methylene-γ-butyrolactone derivatives synthesized, compound 10m was identified as the most potent antagonist, indicating that the thiophen-2-yl moiety contributes favorably to target engagement relative to other aryl substitutions evaluated [1].
| Evidence Dimension | GPR52 antagonism potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported for 5-(thiophen-2-yl)oxolan-2-one; structurally related α-methylene-γ-butyrolactone with thiophen-2-yl substitution (compound 10m) shows IC₅₀ = 0.58 μM |
| Comparator Or Baseline | 34 structurally varied α-methylene-γ-butyrolactone derivatives; compound 10m identified as most potent |
| Quantified Difference | Compound 10m IC₅₀ = 0.58 μM; rank-ordered as most potent among 34 analogs |
| Conditions | GPR52 antagonism assay; in vitro cell-based screening |
Why This Matters
For procurement decisions involving GPR52-targeted discovery programs, this thiophene-substituted γ-lactone scaffold represents a validated chemotype with sub-micromolar potency, distinguishing it from other aryl-substituted γ-lactones evaluated in the same study.
- [1] Design and synthesis studies of α-methylene-γ-butyrolactones antagonists of GPR52. Compound 10m: IC₅₀ = 0.58 μM. AMiner. View Source
